

JA310: A Macrocyclic Inhibitor of MST3 with Therapeutic Potential in Oncology

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Compound of Interest

Compound Name: JA310

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of **JA310**, a novel, potent, and highly selective macrocyclic inhibitor of Mammalian Sterile 20-like kinase 3 (MST3). The dysregulation of MST3, a member of the mammalian sterile 20-like serine/threonine kinase family, has been implicated in the progression of high-grade tumors, making it a compelling target for anti-cancer drug development.^{[1][2][3][4][5]} **JA310** has emerged as a first-in-class chemical probe to explore the therapeutic utility of MST3 inhibition.^{[6][7][8]} This document details the mechanism of action, selectivity profile, and cellular activity of **JA310**, presenting key quantitative data and experimental methodologies to support further research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular effects of **JA310**.

Table 1: In Vitro and Cellular Potency

Target	Assay Type	Parameter	Value	Reference
MST3	NanoBRET™ Assay (intact cells)	EC50	106 nM	[1] [3] [5] [7] [9] [10] [11]
MST3	NanoBRET™ Assay (permeabilized cells)	EC50	76 nM	[12]
MST4	NanoBRET™ Assay (intact cells)	EC50	1.4 μM	[1] [3] [5] [7] [9] [10] [11]

Table 2: Kinase Selectivity Profile

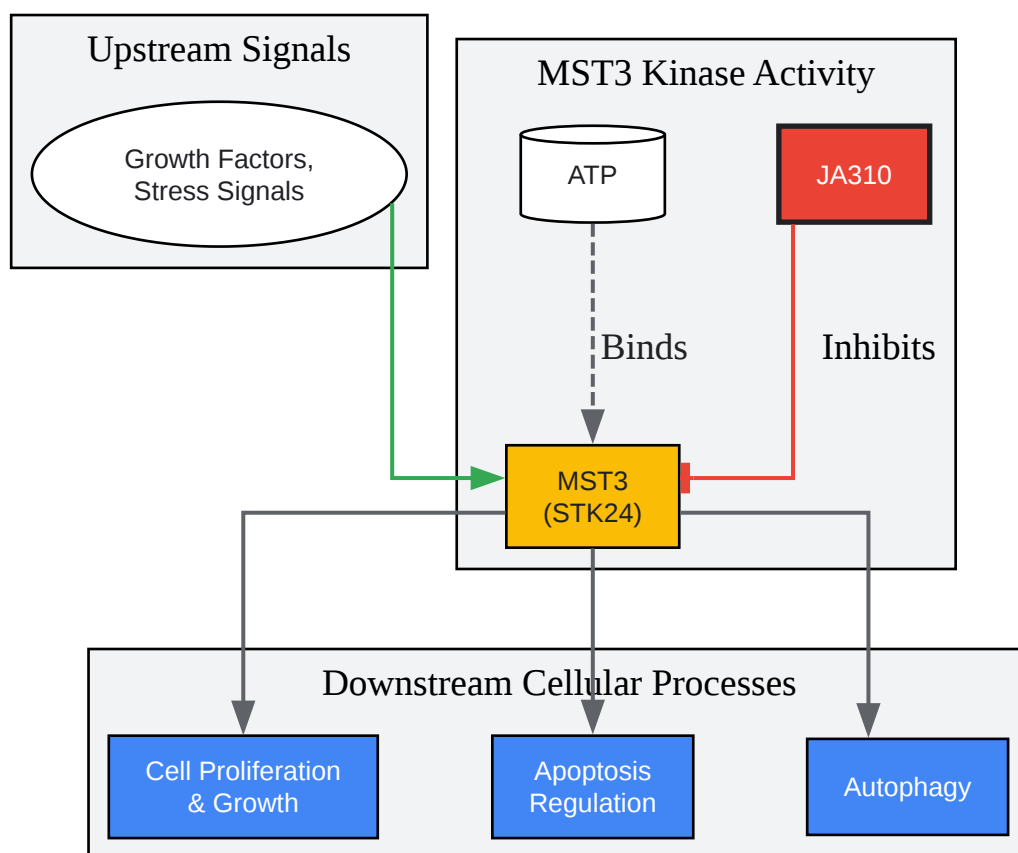
Parameter	Assay Platform	Details	Result	Reference
Selectivity Score (S40)	Radiometric Kinase Assay	Screened against 340 wild-type kinases at 1 μM	0.012	[1]
Off-Target Inhibition	KINOMEScan	Screened against 468 recombinant human protein kinases at 1 μM	Excellent selectivity	[7]

Table 3: Cellular Effects

Assay	Cell Line	Concentration	Observation	Reference
Cell Cycle Analysis	Not specified	1 μ M	Slight increase of cells in G1 phase	[12]
Cell Cycle Analysis	Not specified	> 1 μ M	S-phase arrest	[12]
Cytotoxicity	Not specified	Not specified	No general cytotoxicity after 24h; decrease in cell count after 72h	[12]
Metabolic Stability	Activated liver microsomes (rat)	Not specified	Metabolically stable	[13]

Mechanism of Action and Signaling Pathway

JA310 is a Type I kinase inhibitor that functions by binding to the ATP pocket of MST3 in an orthosteric fashion.[12] This binding event is notable for inducing large-scale structural rearrangements within the kinase, specifically affecting the glycine-rich loop, the α C helix, and the activation loop.[2][3][5][7] This unique binding mode contributes to its high potency and selectivity.[4][8] MST3 itself is involved in regulating critical cellular processes such as cell growth, proliferation, apoptosis, and autophagy.[2][5][10] By inhibiting MST3, **JA310** disrupts these signaling cascades, which are often hijacked in cancer to promote tumorigenesis.



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Caption: **JA310** inhibits MST3, blocking downstream oncogenic signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

Cellular Target Engagement (NanoBRET™ Assay)

This assay quantitatively measures the binding of **JA310** to MST3 and MST4 in living cells.

- Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein-ligand engagement. The target kinase (MST3/MST4) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound (**JA310**) that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.

- Protocol Outline:
 - Cell Culture: HEK293 cells are transiently transfected with plasmids encoding the NanoLuc®-MST3 or NanoLuc®-MST4 fusion proteins.
 - Assay Preparation: Transfected cells are harvested, resuspended in Opti-MEM® I Reduced Serum Medium, and plated into 96-well plates.
 - Compound Addition: **JA310** is serially diluted and added to the wells.
 - Tracer and Substrate Addition: The fluorescent tracer and NanoBRET™ Nano-Glo® Substrate are added.
 - Signal Detection: The plate is read on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
 - Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission) and plotted against the logarithm of the inhibitor concentration. EC50 values are determined using a sigmoidal dose-response curve fit.

Kinome-wide Selectivity Profiling

This experiment assesses the specificity of **JA310** by screening it against a large panel of human kinases.

- Principle: A radiometric assay (e.g., Reaction Biology Corp) or a binding assay (e.g., KINOMEScan™) is used to measure the ability of **JA310** to inhibit the activity or binding of a broad range of kinases.
- Protocol Outline (Radiometric Example):
 - Reaction Setup: A reaction mixture is prepared containing a specific kinase from the panel, a corresponding substrate peptide, ATP (including radioactive γ -³³P-ATP), and the necessary cofactors in a multi-well plate.
 - Inhibitor Addition: **JA310** is added to the wells at a fixed concentration (e.g., 1 μ M).

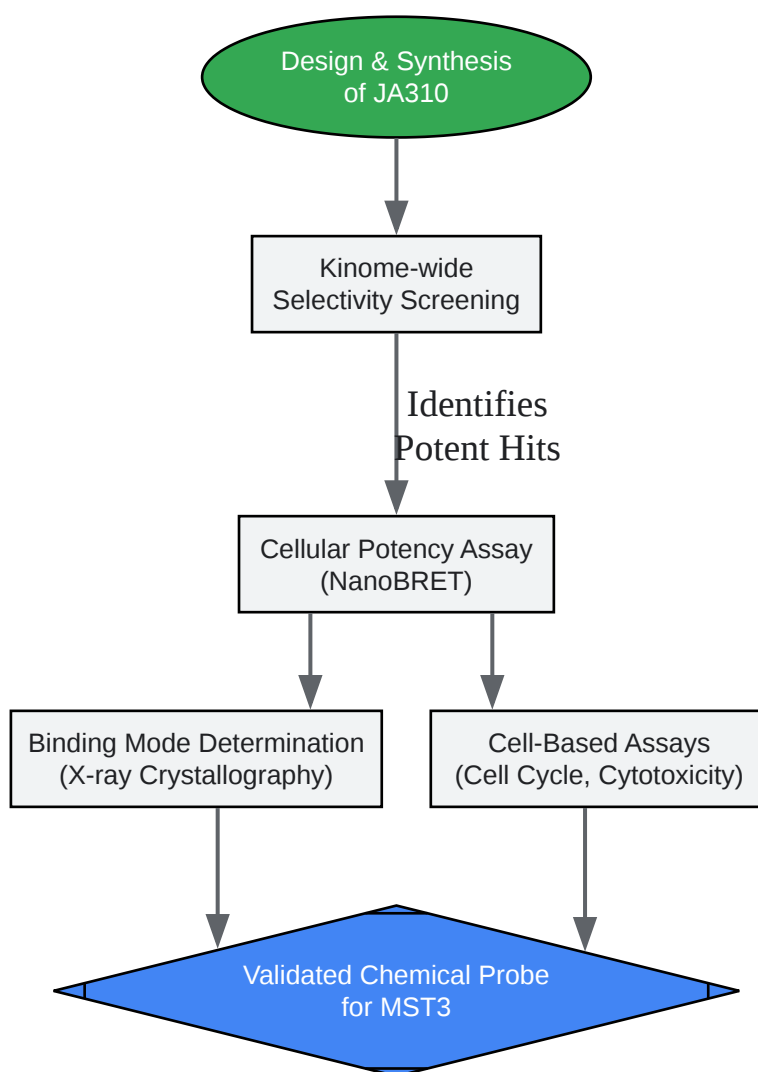
- **Reaction Initiation and Incubation:** The reaction is initiated and incubated at a controlled temperature to allow for substrate phosphorylation.
- **Reaction Termination:** The reaction is stopped by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.
- **Washing and Detection:** The membrane is washed to remove unincorporated γ -³³P-ATP. The amount of radioactivity remaining on the filter, corresponding to the level of kinase activity, is measured using a scintillation counter.
- **Data Analysis:** The percent inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). The results are often visualized as a dendrogram or a selectivity score is calculated.

X-ray Crystallography of MST3-JA310 Complex

This method determines the three-dimensional structure of **JA310** bound to its target, providing insight into its binding mode.[8]

- **Principle:** A high-quality crystal of the MST3 protein in complex with **JA310** is grown and then diffracted using an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined.
- **Protocol Outline:**
 - **Protein Expression and Purification:** The kinase domain of human MST3 is expressed (e.g., in *Escherichia coli*) and purified to high homogeneity.
 - **Complex Formation:** The purified MST3 protein is incubated with a molar excess of **JA310**.
 - **Crystallization:** The MST3-**JA310** complex is subjected to crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (sitting or hanging drop) is a common method.

- Data Collection: A suitable crystal is cryo-cooled and mounted on a goniometer. X-ray diffraction data are collected at a synchrotron source.
- Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known kinase structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates of the complex.



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